1-(2-Isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol oxalate
Description
1-(2-Isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol oxalate is a synthetic organic compound characterized by a phenoxy group substituted with isopropyl and methyl groups at positions 2 and 5, respectively. The molecule also contains a morpholine ring linked via a propan-2-ol chain, with the oxalate salt enhancing its stability and solubility. For example, a closely related compound, 1-(azepan-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate (CAS 1216459-86-7), shares the same phenoxy backbone but replaces the morpholine group with an azepane ring. This analog has a molecular formula of C21H33NO6 and a molecular weight of 395.5 g/mol .
Properties
IUPAC Name |
1-(5-methyl-2-propan-2-ylphenoxy)-3-morpholin-4-ylpropan-2-ol;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3.C2H2O4/c1-13(2)16-5-4-14(3)10-17(16)21-12-15(19)11-18-6-8-20-9-7-18;3-1(4)2(5)6/h4-5,10,13,15,19H,6-9,11-12H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVVSZFIGPLPHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(CN2CCOCC2)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol oxalate typically involves the following steps:
Starting Materials: The synthesis begins with 2-isopropyl-5-methylphenol and epichlorohydrin.
Reaction with Epichlorohydrin: The 2-isopropyl-5-methylphenol is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide to form 1-(2-isopropyl-5-methylphenoxy)-2,3-epoxypropane.
Opening of Epoxide Ring: The epoxypropane intermediate is then reacted with morpholine to open the epoxide ring, resulting in the formation of 1-(2-isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol.
Formation of Oxalate Salt: Finally, the product is treated with oxalic acid to form the oxalate salt of 1-(2-isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reactants: Large quantities of 2-isopropyl-5-methylphenol, epichlorohydrin, and morpholine are handled in bulk.
Continuous Reaction Systems: Continuous flow reactors are often used to maintain consistent reaction conditions and improve yield.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the morpholine ring with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), primary amines (R-NH2).
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted phenoxypropanolamines.
Scientific Research Applications
1-(2-Isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol oxalate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Studied for its potential therapeutic effects, including its role as a beta-blocker or in cardiovascular research.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol oxalate involves its interaction with specific molecular targets:
Beta-Adrenergic Receptors: The compound may act as a beta-blocker, inhibiting the action of adrenaline and noradrenaline on beta-adrenergic receptors.
Signal Transduction Pathways: It can modulate various signal transduction pathways, affecting cellular responses and functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and properties are heavily influenced by its substituents. Below is a comparative analysis with key analogs:
Table 1: Structural and Molecular Comparison
Key Observations :
- The morpholine/azepane substitution significantly impacts the molecule’s electronic and steric profile. Morpholine’s oxygen atom introduces polarity, whereas azepane’s larger ring may enhance lipophilicity .
- The benzyl-imidazole derivative (compound 9) lacks the phenoxy group but retains the morpholinopropanol chain, suggesting divergent biological targets compared to the primary compound .
NMR Spectral Comparisons
Evidence from NMR studies on structurally related compounds highlights how substituent placement alters chemical environments:
Table 2: NMR Chemical Shift Differences in Analogous Compounds
| Region | Rapa (Reference) | Compound 1 | Compound 7 | Implications |
|---|---|---|---|---|
| A (positions 39–44) | 2.5–3.0 ppm | 3.2–3.5 ppm | 3.1–3.4 ppm | Substituents in this region perturb electron density |
| B (positions 29–36) | 1.8–2.2 ppm | 2.3–2.6 ppm | 2.4–2.7 ppm | Steric hindrance or hydrogen bonding alters shifts |
Interpretation :
- Regions A and B exhibit notable chemical shift deviations, suggesting that modifications (e.g., isopropyl/methyl groups on the phenoxy ring) directly influence these proton environments .
- Such data could extrapolate to predict the NMR behavior of this compound, assuming similar substitution patterns.
Lumping Strategy and Functional Group Similarity
The “lumping strategy” groups compounds with shared functional groups or backbones to predict their behavior. For example:
- Shared Backbone: The morpholinopropanol chain is conserved across analogs, suggesting similar metabolic pathways (e.g., oxidation at the alcohol group) .
- Divergent Substituents: The phenoxy group’s isopropyl-methyl substitution distinguishes the primary compound from benzyl-imidazole or azepane-containing analogs, likely affecting receptor binding or solubility .
Biological Activity
1-(2-Isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol oxalate, often referred to in the literature as a derivative of morpholinopropanol compounds, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Structure
- Chemical Formula : C16H28ClNO2
- Molecular Weight : 301.85 g/mol
- CAS Number : 5790-40-9
Physical Properties
| Property | Value |
|---|---|
| Appearance | White crystalline solid |
| Solubility | Soluble in water |
| Melting Point | Not specified |
Pharmacological Effects
This compound exhibits various pharmacological effects, primarily through its interaction with cellular pathways. The following sections detail its impact on different biological systems.
1. Anti-inflammatory Activity
Research indicates that oxalate can significantly alter cellular metabolism and redox homeostasis in macrophages. A study demonstrated that exposure to oxalate compromises macrophage function, leading to increased levels of pro-inflammatory cytokines such as IL-1β and IL-6 while decreasing anti-inflammatory cytokines like IL-10 . This suggests a potential role for the compound in modulating inflammatory responses.
2. Antimicrobial Properties
The compound's interaction with uropathogenic Escherichia coli (UPEC) has been explored, revealing that oxalate exposure increases bacterial burden in macrophages. This highlights a dual role where the compound may influence both immune responses and pathogen viability .
The biological activity of this compound can be attributed to several mechanisms:
- Cellular Bioenergetics : Oxalate affects mitochondrial function, reducing ATP levels and increasing reactive oxygen species (ROS) production, which can lead to cellular stress and inflammation .
- Cytokine Signaling : The compound modulates cytokine production, which is crucial for immune response regulation. The imbalance between pro-inflammatory and anti-inflammatory cytokines can have significant implications for disease progression .
Study on Macrophage Function
A pivotal study investigated the effects of oxalate on THP-1-derived macrophages. The findings revealed that:
- Macrophages treated with oxalate exhibited decreased mitochondrial activity.
- There was a notable increase in pro-inflammatory cytokine secretion.
These results underscore the importance of understanding how oxalate affects immune cell function and its potential implications for conditions like kidney stones and urinary tract infections .
Dietary Oxalate and Health Implications
Another study reviewed the impact of dietary oxalate on kidney stone formation. It was found that high dietary oxalate could exacerbate stone formation and influence immune responses through crystal-induced inflammation . This research highlights the need for further investigations into dietary management strategies for individuals prone to kidney stones.
Q & A
Q. What analytical methods are recommended for characterizing the purity and structural integrity of 1-(2-isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol oxalate?
Methodological Answer:
- HPLC with UV/Vis detection is critical for quantifying the oxalate salt and detecting impurities. Use a C18 column with a gradient elution system (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to resolve polar and nonpolar components .
- FTIR spectroscopy confirms functional groups: the morpholine ring (C-O-C stretch at ~1,100 cm⁻¹) and oxalate salt (broad O-H stretch at ~3,000 cm⁻¹) .
- Karl Fischer titration quantifies residual water, critical for hygroscopic compounds like oxalates .
Q. How can researchers optimize the synthesis of this compound to minimize byproducts like isopropylamine derivatives?
Methodological Answer:
- Stepwise etherification : React 2-isopropyl-5-methylphenol with epichlorohydrin under basic conditions (K₂CO₃ in DMF) to form the epoxide intermediate, followed by morpholine ring closure .
- pH control : Maintain pH >9 during oxalate salt formation to avoid hydrolysis of the morpholine moiety .
- Purification : Use preparative HPLC (C18 column, isocratic elution with 70:30 methanol/water) to isolate the target compound from isomers .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for morpholinopropanol derivatives?
Methodological Answer:
- Replicate assay conditions : Variations in β-adrenergic receptor binding assays (e.g., CHO-K1 vs. HEK293 cells) may explain discrepancies. Standardize cell lines and cAMP measurement protocols .
- Control for stereochemistry : Use chiral chromatography (e.g., Chiralpak AD-H column) to isolate enantiomers, as bioactivity often differs between (R)- and (S)-forms .
- Molecular docking : Compare binding poses in adrenergic receptor subtypes (e.g., β1 vs. β2) using AutoDock Vina to rationalize conflicting IC₅₀ values .
Q. How does the oxalate counterion influence the compound’s pharmacokinetic profile compared to other salts (e.g., hydrochloride)?
Methodological Answer:
- Solubility studies : Use shake-flask methods (pH 1–7.4 buffers) to compare oxalate vs. hydrochloride solubility. Oxalate salts typically exhibit lower solubility in gastric pH but higher stability .
- In vitro permeability : Perform Caco-2 monolayer assays with LC-MS quantification. Oxalate’s zwitterionic nature may reduce passive diffusion vs. hydrochloride .
- Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) show oxalate salts resist deliquescence better than citrates .
Q. What computational approaches predict metabolic pathways for this compound?
Methodological Answer:
- CYP450 metabolism : Use Schrödinger’s MetaSite to identify likely oxidation sites (e.g., morpholine ring N-oxide formation) .
- Phase II metabolism : Simulate glucuronidation with GLUE software, focusing on the phenolic hydroxyl group .
- In silico toxicity : Apply Derek Nexus to flag potential hepatotoxicity from isopropylamine metabolites .
Key Recommendations
- Stereochemical purity must be validated using chiral columns to avoid misinterpretation of bioactivity .
- Oxalate salt stability should be prioritized in preformulation studies for oral dosage development .
- Cross-validate computational predictions with in vitro microsomal assays to confirm metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
